4,6-Diazaspiro[2.5]oct-5-en-5-amine dihydrobromide
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Overview
Description
Chemical Reactions Analysis
4,6-Diazaspiro[2.5]oct-5-en-5-amine dihydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
4,6-Diazaspiro[2.5]oct-5-en-5-amine dihydrobromide has several scientific research applications, including:
Chemistry: Used as a reference standard in pharmaceutical testing and as a reagent in organic synthesis.
Medicine: Research into potential therapeutic uses and drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 4,6-Diazaspiro[2.5]oct-5-en-5-amine dihydrobromide is not well-documented. like many spirocyclic compounds, it likely interacts with specific molecular targets and pathways in biological systems. These interactions can lead to various biochemical effects, which are the subject of ongoing research .
Comparison with Similar Compounds
4,6-Diazaspiro[2.5]oct-5-en-5-amine dihydrobromide can be compared with other spirocyclic compounds, such as:
- Spiro[2.4]heptane derivatives
- Spiro[3.5]nonane derivatives
- Spiro[4.5]decane derivatives These compounds share similar structural features but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific spirocyclic structure and the presence of diaza groups, which confer distinct reactivity and potential applications .
Properties
Molecular Formula |
C6H13Br2N3 |
---|---|
Molecular Weight |
287.00 g/mol |
IUPAC Name |
4,6-diazaspiro[2.5]oct-5-en-5-amine;dihydrobromide |
InChI |
InChI=1S/C6H11N3.2BrH/c7-5-8-4-3-6(9-5)1-2-6;;/h1-4H2,(H3,7,8,9);2*1H |
InChI Key |
LRQIXGBRGWYFFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCN=C(N2)N.Br.Br |
Origin of Product |
United States |
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